2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Overview
Description
2-Amino-3-cyclohexylpropan-1-ol hydrochloride is an organic compound with the molecular formula C9H20ClNO. It is a derivative of cyclohexane and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclohexylpropan-1-ol hydrochloride typically involves the reaction of cyclohexylamine with epichlorohydrin, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as recrystallization or chromatography to achieve the required product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclohexylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl ketone or cyclohexyl aldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexyl derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-cyclohexylpropan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclohexylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-Amino-3-Cyclohexylpropane: Shares a similar structure but differs in the position of the hydroxyl group.
3-Amino-3-cyclohexyl-propan-1-ol hydrochloride: Another closely related compound with similar functional groups
Uniqueness
2-Amino-3-cyclohexylpropan-1-ol hydrochloride is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and applications. Its combination of an amino group and a hydroxyl group on a cyclohexyl backbone provides versatility in chemical synthesis and potential biological activity .
Properties
IUPAC Name |
2-amino-3-cyclohexylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYDTXNZNVADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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